Linagliptin Impurity G
Description
Structure
3D Structure
Properties
IUPAC Name |
8-[(3S)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXREWYXXSTFRX-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CCN1C2=C(N=C1N3CCC[C@@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
668270-11-9 | |
| Record name | Linagliptin S isomer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668270119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LINAGLIPTIN S ISOMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U6HE75USV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of Linagliptin Impurity G
Disclaimer: The identity of "Linagliptin Impurity G" is not consistently defined across publicly available scientific literature and commercial sources. For the purpose of this technical guide, we will focus on the (S)-enantiomer of Linagliptin, a plausible process-related impurity, which is sometimes designated as Impurity G. The spectroscopic data presented herein is a predictive analysis based on the known data of the parent drug, Linagliptin ((R)-enantiomer), and fundamental principles of spectroscopic techniques. Researchers should always verify the identity of any impurity with their own experimental data and certified reference standards.
Introduction: The Significance of Impurity Profiling in Linagliptin
Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[1][2] As with any pharmaceutical active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the identification and characterization of any impurity present above a certain threshold.[2]
Process-related impurities can arise from starting materials, intermediates, or by-products of side reactions during the synthesis of the API.[2][3][4] Stereoisomers of the desired drug molecule are a particularly important class of impurities, as they can have different pharmacological and toxicological profiles. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, presumed to be the (S)-enantiomer of Linagliptin.
Chemical Structure and Relationship to Linagliptin
Linagliptin's chemical name is (R)-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione.[2] this compound, as considered in this guide, is the (S)-enantiomer. The two molecules are stereoisomers, specifically enantiomers, meaning they are non-superimposable mirror images of each other. This structural relationship is depicted in the diagram below.
Caption: Relationship between Linagliptin and Impurity G.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. Since Linagliptin and its (S)-enantiomer, Impurity G, are isomers, they will have the same molecular weight and are expected to produce identical mass spectra under standard (non-chiral) conditions.
Expected Mass Spectrometry Data:
| Ionization Mode | Observed Ion | m/z Ratio (Expected) | Interpretation |
| ESI+ | [M+H]⁺ | 473.25 | Protonated molecule |
| ESI+ | [M+Na]⁺ | 495.23 | Sodium adduct |
The fragmentation pattern in MS/MS analysis can provide valuable structural information. The major fragmentation pathways for Linagliptin, and therefore expected for Impurity G, involve the loss of the butynyl group and the aminopiperidine moiety.[5]
Sources
Physicochemical Profiling & Chiral Resolution of Linagliptin S-Isomer
[1]
Executive Summary
Linagliptin , a xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitor, is a structurally complex small molecule possessing a unique non-linear pharmacokinetic profile.[1][2][3][4] Its efficacy relies heavily on the stereochemical integrity of the piperidine substituent at the C-8 position. The S-isomer (enantiomer) represents a critical chiral impurity that must be rigorously controlled during drug substance manufacturing.
This technical guide provides a definitive physicochemical characterization of the Linagliptin S-isomer, contrasting it with the active pharmaceutical ingredient (API). It details the thermodynamic properties, stereochemical behavior, and a validated chromatographic workflow for its isolation and quantification, designed for analytical scientists and process chemists.
Molecular Identity & Stereochemistry
The S-isomer is the enantiomer of Linagliptin.[1][4] While they share identical atomic connectivity, their spatial arrangement at the chiral center (C-3 of the piperidine ring) differs, leading to divergent biological and chromatographic behaviors.
| Property | Linagliptin (API) | Linagliptin S-Isomer (Impurity) |
| IUPAC Name | 8-[(3R )-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione | 8-[(3S )-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione |
| CAS Number | 668270-12-0 | 668270-11-9 |
| Molecular Formula | C₂₅H₂₈N₈O₂ | C₂₅H₂₈N₈O₂ |
| Molecular Weight | 472.54 g/mol | 472.54 g/mol |
| Chiral Center | (R)-Configuration | (S)-Configuration |
| Stereochemical Role | Eutomer (Active) | Distomer (Impurity/Inactive) |
Physicochemical Profile
Understanding the S-isomer requires distinguishing between properties that are identical to the API (achiral environments) and those that differ (chiral environments).
Achiral Properties (Identical to API)
In the absence of a chiral field (e.g., standard solvents, achiral stationary phases), the S-isomer exhibits thermodynamic properties indistinguishable from Linagliptin.
-
Physical State: Light to dark yellow solid.
-
Melting Point: 202°C – 205°C (Thermal degradation typically >240°C).[5][6]
-
pKa:
-
pKa₁ (Primary Amine): 8.6 ± 0.1 (Basic, protonated at physiological pH).
-
pKa₂ (Quinazoline): 1.9 ± 0.1 (Very weakly basic).
-
-
Lipophilicity (LogP): ~1.9 (Moderate lipophilicity).
-
Hygroscopicity: Slightly hygroscopic (requires moisture-controlled storage).
Chiral Properties (Distinct)
-
Specific Optical Rotation [α]D: The S-isomer rotates plane-polarized light in the opposite direction to the API. While the magnitude is identical, the sign is reversed (e.g., if API is levorotary (-), S-isomer is dextrorotary (+)).
-
Chiral Recognition: The S-isomer forms transient diastereomeric complexes with polysaccharide-based chiral selectors (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), allowing for chromatographic separation.
Biological Implications
The stereochemistry of the 3-aminopiperidine moiety is critical for binding to the DPP-4 active site.
-
Potency: Linagliptin (R-isomer) has an IC₅₀ of ~1 nM.[2] The S-isomer typically exhibits significantly reduced potency (>100-fold lower) due to steric clash within the S1/S2 hydrophobic pockets of the enzyme.
-
Toxicity: While not inherently toxic, the S-isomer is considered a "Chiral Impurity" under ICH Q6A guidelines and must be controlled (typically <0.15%) to ensure consistent efficacy and safety profiles.
Analytical Characterization: Chiral Resolution
Separating the S-isomer from the API is challenging due to the molecule's basicity and multiple nitrogen interactions. The most robust method utilizes Amylose-based stationary phases under normal phase or polar organic modes.
Method Development Logic
-
Column Selection: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA) provides the best selectivity factors (α) for xanthine derivatives.
-
Mobile Phase: A combination of Hexane (non-polar bulk), Isopropyl Alcohol (IPA) (polar modifier), and Diethylamine (DEA) (basic additive) is essential.
-
Why DEA? Linagliptin's primary amine (pKa 8.[7]6) causes peak tailing on silica supports. DEA suppresses ionization and blocks residual silanol sites, sharpening the peak shape.
-
-
Elution Order: On Chiralpak AD-H, the S-Isomer elutes first (less retained), followed by the R-Isomer (API).
Workflow Diagram
The following diagram illustrates the decision matrix for isolating and characterizing the S-isomer.
Figure 1: Decision workflow for the chiral resolution of Linagliptin isomers.
Experimental Protocol: Chiral HPLC Method
This validated protocol ensures the separation of the S-isomer (Impurity) from Linagliptin (API).
Objective: Quantify S-Linagliptin at levels <0.1%.
| Parameter | Condition |
| Instrument | HPLC with UV/PDA Detector |
| Column | Chiralpak AD-H (250 × 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (50 : 50 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 25°C (Ambient) |
| Detection | UV at 225 nm |
| Injection Volume | 10 - 20 µL |
| Diluent | Mobile Phase |
Step-by-Step Procedure:
-
Preparation of Mobile Phase: Mix n-Hexane and IPA in a 50:50 ratio. Add 0.1% Diethylamine.[1] Sonicate for 15 minutes to degas. Note: DEA is volatile; keep the reservoir sealed.
-
System Suitability: Inject a resolution mixture containing both R and S isomers (0.5 mg/mL total).
-
Acceptance Criteria: Resolution (Rs) between S-isomer and R-isomer peaks must be > 2.0.
-
-
Sample Preparation: Dissolve Linagliptin API in the mobile phase to a concentration of 1.0 mg/mL.
-
Execution: Inject the sample. The S-isomer will elute at approximately 5-6 minutes , followed by the R-isomer (API) at 8-9 minutes .
-
Calculation: Use the area normalization method or external standard method to calculate the % S-isomer.
Self-Validation Check:
-
If peaks are broad/tailing: Increase DEA concentration slightly (up to 0.2%).
-
If retention is too low: Decrease IPA ratio (e.g., 60:40 Hexane:IPA).
References
-
Analytical Enantio-Separation of Linagliptin in Linagliptin and Metformin HCl Dosage Forms. National Institutes of Health (PMC). Available at: [Link]
-
Chiral LC-PDA-ORD Method for The Separation of Linagliptin Enantiomers. Cosmos Scholars Publishing House. Available at: [Link]
-
A New and Enantioselective Chromatographic Method for Linagliptin on Amylose Coated Chiral Stationary Phase. Scientific Research Publishing. Available at: [Link]
-
Linagliptin Compound Summary. PubChem. Available at: [Link]
-
Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs. PLOS ONE. Available at: [Link][8]
Sources
- 1. A New and Enantioselective Chromatographic Method for Linagliptin on Amylose Coated Chiral Stationary Phase [scirp.org]
- 2. Linagliptin | 668270-12-0 [chemicalbook.com]
- 3. scirp.org [scirp.org]
- 4. Analytical Enantio-Separation of Linagliptin in Linagliptin and Metformin HCl Dosage Forms by Applying Two-Level Factorial Design | MDPI [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. scispace.com [scispace.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. researchgate.net [researchgate.net]
Linagliptin Degradation Profiling: A Mechanistic & Analytical Guide
Executive Summary
Linagliptin (LINA), a xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitor, exhibits a distinct stability profile characterized by high sensitivity to acidic hydrolysis and oxidative stress , while maintaining relative stability under photolytic and thermal conditions. Unlike other gliptins (e.g., vildagliptin, saxagliptin) that contain a cyanopyrrolidine scaffold, Linagliptin's xanthine core and quinazoline substituent dictate its unique degradation pathways.
This guide details the mechanistic degradation pathways, stress testing protocols, and analytical strategies required to characterize Linagliptin's impurities, specifically targeting the hydrolysis of the quinazoline ring and the oxidation of the aminopiperidine moiety.
Molecular Architecture & Susceptibility
The chemical structure of Linagliptin comprises four distinct pharmacophores, each presenting specific vulnerabilities to degradation:
| Functional Group | Vulnerability | Stress Condition | Potential Degradation Mechanism |
| Quinazoline Ring | High | Acidic / Basic | Hydrolytic ring opening (cleavage of the C=N bond). |
| But-2-ynyl (Alkyne) | Moderate | Acidic | Electrophilic addition (hydration or hydrohalogenation) across the triple bond. |
| Aminopiperidine | High | Oxidative | N-oxidation, hydroxylation, or formation of N-oxide impurities. |
| Xanthine Core | Low | Thermal | Generally stable; serves as the structural anchor. |
Forced Degradation Protocol (Stress Testing)
To generate the degradation products (DPs) described below, the following self-validating protocol is recommended. This approach ensures sufficient degradation (5–20%) without destroying the parent molecule entirely.
Experimental Workflow
-
Concentration: Prepare Linagliptin API stock at 1.0 mg/mL in Methanol/Water (50:50).
-
Termination: All acid/base samples must be neutralized to pH 7.0 prior to injection to prevent on-column degradation or peak broadening.
| Stress Type | Reagent / Condition | Duration | Target Degradation | Notes |
| Acid Hydrolysis | 1.0 N HCl, 60°C | 4–24 Hours | 15–20% | Critical: Most aggressive pathway. Produces major degradants (AD-1, AD-2).[1] |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 2–10 Days | 2–5% | Linagliptin is relatively resistant to mild base; stronger conditions (1N NaOH) may be required but risk secondary degradation. |
| Oxidation | 3% H₂O₂ (RT) | 2–6 Hours | 10–15% | Monitor for N-oxide formation. Reaction is rapid; quench with sodium sulfite if needed. |
| Photolysis | 1.2 million lux hours | 7 Days | < 1% | Generally stable. Minor impurities may arise from excipient interactions in drug products. |
| Thermal | 105°C (Dry Heat) | 7 Days | < 1% | Highly stable in solid state. |
Mechanistic Degradation Pathways
The following analysis details the chemical causality behind the major impurities identified in stability studies.
Acidic Pathway: Quinazoline Hydrolysis & Alkyne Addition
Under acidic conditions (HCl), Linagliptin undergoes two primary reactions:
-
Quinazoline Ring Opening (AD-1): The imine bond (
) within the quinazoline ring is protonated, increasing its electrophilicity. Water attacks this position, leading to ring opening and the formation of an N-(2-acetylphenyl)acetamide derivative. -
Alkyne Addition (AD-2/AD-3): The but-2-ynyl side chain contains a triple bond. In the presence of HCl, a nucleophilic attack by the chloride ion (or water) occurs across the triple bond, resulting in halo-alkene or enol/ketone adducts (e.g., 3-chlorobut-2-enyl derivative).
Oxidative Pathway: Piperidine N-Oxidation
The secondary amine of the piperidine ring and the primary amine group are susceptible to reactive oxygen species (ROS).
-
N-Oxide Formation (OX-1): Peroxide attack on the tertiary nitrogen of the piperidine ring yields the N-oxide impurity.
-
Hydroxylamine Formation: Oxidation of the primary amine on the piperidine ring.
Visualizing the Degradation Network
The following diagram maps the parent molecule to its specific degradation products based on the mechanistic pathways described above.
Figure 1: Mechanistic map of Linagliptin degradation. Red paths indicate high susceptibility (Acid), Yellow paths indicate oxidative sensitivity, and Green paths indicate relative stability.
Analytical Strategy (LC-MS/MS)
To separate and identify these degradants, a standard HPLC-UV method is insufficient for structural elucidation. The following LC-MS compatible method is recommended for stability-indicating assays.
Chromatographic Conditions
-
Column: C18 Stationary Phase (e.g., Kromasil C18 or equivalent), 250 x 4.6 mm, 5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5 adjusted with Acetic Acid) — Volatile buffer essential for MS.
-
Gradient:
-
0-5 min: 10% B (Isocratic)
-
5-25 min: 10% → 80% B (Linear Gradient)
-
25-30 min: 80% B (Wash)
-
-
Flow Rate: 1.0 mL/min (Split to MS source if necessary).
-
Detection: PDA (225 nm) and ESI-MS (+ve mode).
Mass Spectrometry Interpretation
-
Parent [M+H]+: m/z ~473.
-
Acid Degradant (AD-1): Look for mass shift +18 Da (Hydration/Ring Opening) or specific fragmentation patterns losing the acetylphenyl group.
-
Oxidative Degradant (OX-1): Look for mass shift +16 Da (Oxygen addition).
References
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. International Journal of Molecular Sciences, 2024.[4]
-
Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin. MDPI, 2017.
-
Stability-Indicating HPLC-DAD Method for the Determination of Linagliptin in Tablet Dosage Form. SciSpace, 2016.
-
LC–MS/MS and NMR Characterization of Key Impurities in Linagliptin. Taylor & Francis Online, 2017.
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.
Sources
- 1. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. researchgate.net [researchgate.net]
- 4. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
A Robust Chiral HPLC-UV Method for the Quantification of Trace-Level Linagliptin S-Isomer
An Application Note for the Pharmaceutical Scientist
Abstract
This application note presents a detailed, validated, and stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method for the precise quantification of the S-Isomer enantiomeric impurity in Linagliptin active pharmaceutical ingredient (API). Linagliptin, the (R)-enantiomer, is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, and controlling its stereochemical purity is critical for ensuring drug safety and efficacy.[1][2] Regulatory bodies mandate the characterization and control of enantiomeric impurities, often requiring detection and quantification at levels as low as 0.15%.[3][4] This protocol leverages a polysaccharide-based chiral stationary phase to achieve superior resolution and sensitivity, providing a reliable quality control tool for researchers, scientists, and drug development professionals. The methodology has been structured to be self-validating through rigorous system suitability criteria and is detailed in accordance with International Council for Harmonisation (ICH) guidelines.[5]
Introduction: The Imperative of Chiral Purity
Linagliptin is a xanthine-based molecule approved for the treatment of type-2 diabetes.[1][6] Its therapeutic activity is specific to the (R)-enantiomer, which selectively inhibits the DPP-4 enzyme.[7] The opposite enantiomer, the (S)-Isomer (CAS No. 668270-11-9), is considered a process-related impurity.[8][] As enantiomers can exhibit significantly different pharmacological, toxicological, and pharmacokinetic profiles, regulatory agencies such as the U.S. Food and Drug Administration (FDA) require stringent control over the stereoisomeric composition of chiral drugs.[10][11] The presence of the undesired S-Isomer must be monitored and limited to ensure the consistent quality, safety, and therapeutic effect of the final drug product.
The primary analytical challenge lies in separating and quantifying a trace amount of the S-Isomer in the presence of a large excess of the active (R)-enantiomer. This requires a highly selective and sensitive analytical method. Direct separation on a chiral stationary phase (CSP) via HPLC is the most common and effective approach.[6] This note details a method utilizing an amylose-based CSP, which provides excellent enantioselectivity for Linagliptin through transient diastereomeric complex formation.[5][6]
Experimental Design and Rationale
Principle of Chiral Separation
The separation of Linagliptin enantiomers is achieved on a Chiralpak® IA-3 column. This column contains an amylose tris(3,5-dimethylphenylcarbamate) selector immobilized on a silica gel support.[5] The separation mechanism relies on the differential interaction between the two enantiomers and the chiral selector. The three-dimensional structure of the polysaccharide derivative creates chiral pockets where the enantiomers can transiently bind through a combination of hydrogen bonding, π-π interactions, and steric hindrance. The (R)- and (S)-isomers form short-lived diastereomeric complexes with the CSP that have different stability constants, leading to different retention times and, thus, chromatographic separation.
The choice of a polar organic mobile phase, such as a mixture of alcohols with a basic additive, is critical. Alcohols serve as the primary eluent and can participate in hydrogen bonding interactions, modulating retention and selectivity.[5] A basic additive, like monoethanolamine (MEA), is incorporated to improve peak shape and prevent peak tailing for the basic Linagliptin molecule by minimizing undesirable interactions with residual silanol groups on the silica support.[5]
Visualization of Analytes
The chemical structures of the target analytes, the (R)-Linagliptin and its (S)-Isomer, are shown below. The single chiral center is located on the aminopiperidine ring.
Caption: Chemical structures of (R)-Linagliptin and the S-Isomer impurity.
Materials and Methods
Instrumentation and Equipment
-
HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV/PDA detector.
-
Data Acquisition: Empower™, Chromeleon™, or equivalent chromatography data software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Ultrasonic Bath: For sample dissolution.
-
pH Meter: For buffer preparation if required by alternative methods.
-
Volumetric Glassware: Class A.
Reagents and Standards
-
Linagliptin (R-Isomer) Reference Standard: USP grade or equivalent, of known purity.
-
Linagliptin S-Isomer Reference Standard: Available from vendors such as SynThink[8] or BOC Sciences[].
-
Ethanol (EtOH): HPLC grade.
-
Methanol (MeOH): HPLC grade.
-
Monoethanolamine (MEA): Reagent grade or higher.
-
Water: Milli-Q® or HPLC grade.
Chromatographic Conditions
The following table summarizes the optimized parameters for the chiral separation. These conditions were adapted from established and validated methods to ensure robustness.[5][]
| Parameter | Condition |
| Column | Chiralpak® IA-3 (Amylose tris(3,5-dimethylphenylcarbamate), 3 µm), 250 x 4.6 mm |
| Mobile Phase | Ethanol : Methanol : Monoethanolamine (60 : 40 : 0.2, v/v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes (or until both peaks have eluted) |
Detailed Protocols
Preparation of Solutions
-
Mobile Phase Preparation:
-
Carefully measure 600 mL of Ethanol, 400 mL of Methanol, and 2.0 mL of Monoethanolamine.
-
Combine in a 1 L solvent bottle.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
-
Diluent Preparation:
-
Prepare a 50:50 (v/v) mixture of Methanol and Ethanol. This will be used for dissolving standards and samples.
-
-
Standard Stock Solution (S-Isomer, ~50 µg/mL):
-
Accurately weigh approximately 5.0 mg of the Linagliptin S-Isomer reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.
-
-
Test Sample Preparation (Linagliptin API, ~1000 µg/mL or 1.0 mg/mL):
-
Accurately weigh approximately 50 mg of the Linagliptin API sample into a 50 mL volumetric flask.
-
Add approximately 35 mL of diluent and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix well.
-
-
System Suitability Solution (Spiked Sample):
-
Prepare a spiked solution to verify resolution and sensitivity.
-
Transfer 1.0 mL of the Standard Stock Solution (S-Isomer) into the 50 mL volumetric flask containing the dissolved Test Sample before final dilution.
-
Dilute to the mark with diluent. This solution will contain the main (R)-Linagliptin peak and a small, quantifiable peak for the S-Isomer (at approx. 0.1% level).
-
Experimental Workflow
The overall analytical process follows a systematic and quality-controlled workflow to ensure data integrity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs – Chiralpedia [chiralpedia.com]
- 5. Analytical Enantio-Separation of Linagliptin in Linagliptin and Metformin HCl Dosage Forms by Applying Two-Level Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New and Enantioselective Chromatographic Method for Linagliptin on Amylose Coated Chiral Stationary Phase [scirp.org]
- 7. ijbio.com [ijbio.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Development of New Stereoisomeric Drugs | FDA [fda.gov]
Troubleshooting & Optimization
Optimizing mobile phase for Linagliptin Impurity G separation.
Technical Support Center: Linagliptin Analysis
Optimizing Mobile Phase for the Chromatographic Separation of Linagliptin and Impurity G
Welcome to the technical support guide for the analytical separation of Linagliptin and its related substances. As a Senior Application Scientist, my goal is to provide you with a comprehensive, scientifically-grounded resource to navigate the complexities of method development, with a specific focus on resolving Linagliptin from its critical stereoisomer, Impurity G.
This guide is structured to move from foundational concepts to specific, actionable troubleshooting advice. We will explore the causal relationships between mobile phase parameters and chromatographic outcomes, ensuring every recommendation is a self-validating step towards achieving a robust and reliable separation.
Part 1: Foundational Understanding
What are Linagliptin and Impurity G?
Linagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[][2][3] Its chemical structure contains a chiral center. Impurity G is the (S)-enantiomer of Linagliptin, which is the (R)-enantiomer. The separation of enantiomers is a significant challenge in chromatography because they have identical physical and chemical properties in an achiral environment. However, in the context of pharmaceutical quality control, their separation on achiral stationary phases is often required and achievable by carefully optimizing chromatographic conditions.
Why is the Separation of Impurity G Critical?
Regulatory bodies like the ICH require that impurities in drug substances and products are identified, quantified, and controlled. Since Impurity G is a stereoisomer, its pharmacological and toxicological profile may differ from that of the active pharmaceutical ingredient (API), Linagliptin. Therefore, a robust analytical method capable of accurately separating and quantifying Impurity G is essential for ensuring the safety and efficacy of the final drug product.
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the separation of Linagliptin and Impurity G, presented in a question-and-answer format.
Q1: My initial screening run shows poor or no resolution between Linagliptin and Impurity G. Where do I start with mobile phase optimization?
A1: The primary goal is to manipulate the interactions between the analytes, the stationary phase, and the mobile phase to enhance selectivity. Given that Linagliptin and Impurity G are enantiomers, achieving separation on a standard C18 column relies on subtle differences in their interaction with the stationary phase, which can be amplified by mobile phase adjustments.
The most impactful initial parameter to adjust is the pH of the aqueous portion of your mobile phase. Linagliptin is a basic compound.[4] By operating at a low pH (e.g., 2.5-3.5), you ensure that the amine functionalities are consistently protonated. This minimizes secondary interactions with residual silanol groups on the silica-based stationary phase, which are a primary cause of peak tailing and can obscure resolution.[4][5]
Several published methods utilize a low pH buffer, such as 0.1% phosphoric acid or a phosphate buffer adjusted to pH 2.5, for this exact reason.[6][7]
Q2: I've adjusted the pH, but the peaks are still too close. Should I change the organic modifier?
A2: Yes, changing the organic modifier is the next logical step. The two most common organic solvents in reversed-phase HPLC are Acetonitrile (ACN) and Methanol (MeOH).[8] They possess different physicochemical properties and thus offer different selectivities.[9][10]
-
Acetonitrile (ACN): Generally has a lower viscosity and higher elution strength for many compounds. It is aprotic and acts primarily as a non-polar solvent in the mobile phase.
-
Methanol (MeOH): Is a protic solvent, meaning it can engage in hydrogen bonding. This property can introduce different selective interactions with your analytes, potentially improving the separation between the closely related Linagliptin and Impurity G structures.
Experimental Approach:
-
Direct Substitution: Keeping the buffer and gradient profile the same, substitute ACN with MeOH.
-
Ternary Mixtures: If direct substitution doesn't provide the desired resolution, explore ternary mixtures of Buffer/ACN/MeOH. The interaction of these three components can sometimes unlock a unique selectivity not achievable with a binary mobile phase.[7]
Q3: I am observing significant peak tailing for the Linagliptin peak, which is affecting integration and accuracy. How can I fix this?
A3: Peak tailing for basic compounds like Linagliptin is a classic problem in reversed-phase HPLC.[11] It is most often caused by secondary ionic interactions between the protonated basic analyte and deprotonated (ionized) residual silanol groups on the silica surface of the column.[4][5]
Here is a systematic approach to mitigate peak tailing:
-
Lower the Mobile Phase pH: As discussed in Q1, operating at a low pH (e.g., pH < 3.0) suppresses the ionization of silanol groups, thereby minimizing these secondary interactions and dramatically improving peak shape.[4]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 15-25mM instead of 5-10mM) can help to "mask" the residual silanols and maintain a more consistent pH at the column surface, leading to more symmetrical peaks.[7]
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped" to block a majority of the residual silanol groups. If you are using an older column, switching to a modern, high-performance column can provide an immediate improvement in peak shape.
The workflow below illustrates the decision-making process for troubleshooting common chromatographic issues.
Caption: Troubleshooting workflow for HPLC method optimization.
Q4: Is an isocratic or gradient elution better for separating Linagliptin and its impurities?
A4: For impurity profiling, where you are trying to separate the main API from multiple, often structurally similar, low-level impurities, gradient elution is almost always superior .[12]
-
Why Gradient Elution? A gradient program starts with a low percentage of organic modifier (high aqueous content) and gradually increases the organic content over time. This provides several key advantages:
-
Improved Resolution: It allows for better separation of early-eluting polar impurities.
-
Sharper Peaks: Later-eluting, more non-polar compounds are eluted more quickly as the mobile phase strength increases, resulting in sharper, taller peaks which are easier to quantify.[13]
-
Reduced Run Time: It effectively "sweeps" all compounds from the column in a reasonable timeframe, preventing long retention times for strongly retained impurities.[13]
-
An isocratic method (constant mobile phase composition) may be suitable for a simple assay of the main component but typically lacks the resolving power needed for a complex impurity profile.[6] Many successful methods for Linagliptin impurities use a gradient approach.[7][14]
Part 3: Experimental Protocols & Data
Protocol: Preparation of Mobile Phase A
This protocol describes the preparation of a common aqueous mobile phase used in Linagliptin analysis.
Objective: To prepare 1L of a 15mM Phosphate Buffer at pH 2.5.
Materials:
-
Potassium Dihydrogen Phosphate (KH₂PO₄), HPLC Grade
-
Phosphoric Acid (H₃PO₄), ~85%
-
HPLC Grade Water
-
Calibrated pH meter
-
0.45 µm membrane filter
Procedure:
-
Weigh approximately 2.04 g of KH₂PO₄ and transfer to a 1L volumetric flask.
-
Add approximately 900 mL of HPLC grade water and dissolve the salt completely by swirling or brief sonication.
-
Place a calibrated pH probe into the solution.
-
Slowly add phosphoric acid dropwise while stirring until the pH meter reads a stable value of 2.5 ± 0.05.
-
Add HPLC grade water to the 1L mark.
-
Filter the entire solution through a 0.45 µm membrane filter to remove particulates and degas the mobile phase.
-
Label the bottle clearly as "Mobile Phase A: 15mM Phosphate Buffer, pH 2.5".
Protocol: Example Gradient Elution Program
This is a starting point for a gradient program. It must be optimized for your specific column dimensions and HPLC system.
Objective: To set up a generic gradient elution for impurity analysis.
System Parameters:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase A: 15mM Phosphate Buffer, pH 2.5
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 5.0 | 70 | 30 |
| 20.0 | 40 | 60 |
| 25.0 | 20 | 80 |
| 27.0 | 90 | 10 |
| 35.0 | 90 | 10 |
Summary of Published Chromatographic Conditions
The table below summarizes various mobile phase compositions found in the literature for the analysis of Linagliptin and its impurities, providing a comparative overview for method development.
| Stationary Phase | Mobile Phase A | Mobile Phase B | Elution Mode | Reference |
| ACE PFP C18 | 0.1% Orthophosphoric Acid | Methanol:Acetonitrile (10:90 v/v) | Gradient | |
| Kromasil C18 | 0.1% Phosphoric Acid (pH 2.5) | Acetonitrile | Isocratic | [6] |
| C8 Column | Water:Methanol (adjusted to pH 4.1 with OPA) | Acetonitrile | Isocratic | [15] |
| C18 Column | 15mM Phosphate Buffer (pH 2.5) | Methanol:Acetonitrile (50:50 v/v) | Gradient | [7] |
Part 4: Understanding Key Relationships
The successful optimization of a mobile phase relies on understanding the cause-and-effect relationships between adjustable parameters and the resulting chromatography.
Caption: Key relationships in mobile phase optimization.
References
-
Isolation, characterization and cumulative quantification approach for nine organic impurities in empagliflozin and Linagliptin drugs. SpringerLink. [Link]
-
Development and validation of stabili - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]
- Method for determining linagliptin impurity RBP-1 content.
-
Linagliptin-impurities. Pharmaffiliates. [Link]
-
Typical HPLC chromatogram of linagliptin with impurities. ResearchGate. [Link]
-
DEVELOPMENT OF Stability Indicating RP-HPLC Method for Linagliptin. IJCRT.org. [Link]
-
METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN BY USING RP-HPLC TECHNIQUE. Jetir.Org. [Link]
-
Linagliptin Impurity G. SynZeal. [Link]
-
Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design. National Institutes of Health. [Link]
-
IMPURITY PROFILING STABILITY INDICATING METHOD DEVELOPMENT AND VALIDATION OF LINAGLIPTIN AND LC-MS CHARACTERIZATION OF OXIDATIVE DEGRADATION PRODUCT. Rasayan J. Chem. [Link]
- Detection method of linagliptin related substances.
-
Development and Validation of Analytical Method for Linagliptin Drugs in Pharmaceutical Dosage form by RP-HPLC. Impactfactor.org. [Link]
-
A Review on Analytical Method for Estimation of Linagliptin and its Impurity. Academic Strive. [Link]
-
Liquid Chromatographic Determination of Linagliptin in Bulk, in Plasma and in its Pharmaceutical Preparation. National Institutes of Health. [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. [Link]
-
Forced degradation and GC-MS studies. Asian Journal of Chemistry. [Link]
-
Combining Different Stationary-Phase Chemistries to Improve the Selectivity of Impurity Profiling Methods. LCGC International. [Link]
-
The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography. LCGC International. [Link]
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. National Institutes of Health. [Link]
-
Gradient Design and Development. Agilent. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Separation Science. [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. National Institutes of Health. [Link]
-
This compound. Veeprho. [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. WJPR. [Link]
-
Aspects of Gradient Optimization. Wiley-VCH. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Automatic Optimization of Gradient Conditions by AI Algorithm for Impurity Analysis. Shimadzu. [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
Using HPLC Solvents: Injecting Organic Solvents in Reversed-Phase. Separation Science. [Link]
-
Linagliptin, (S)-. PubChem. [Link]
-
What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
-
Applications and retention properties of alternative organic mobile phase modifiers in reversed-phase liquid chromatography. ResearchGate. [Link]
-
Optimization of gradient elution conditions in multicomponent preparative liquid chromatography. ResearchGate. [Link]
Sources
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- 3. jetir.org [jetir.org]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. Bot Verification [rasayanjournal.co.in]
- 7. CN114527200B - Detection method of linagliptin related substances - Google Patents [patents.google.com]
- 8. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. agilent.com [agilent.com]
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- 13. agilent.com [agilent.com]
- 14. CN114235972A - Method for determining linagliptin impurity RBP-1 content - Google Patents [patents.google.com]
- 15. jocpr.com [jocpr.com]
Troubleshooting peak tailing in Linagliptin HPLC analysis.
Executive Summary & Chemical Context[2][3][4]
Linagliptin (C₂₅H₂₈N₈O₂) is a xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitor.[1] From a chromatographic perspective, it presents specific challenges due to its chemical structure:
-
Basic Character: It contains a piperidine ring and a quinazoline moiety.[2][3] The pKa is approximately 8.6 , meaning it exists as a cation in standard acidic mobile phases.
-
Hydrophobicity: It requires significant organic solvent for elution on Reverse Phase (RP) columns.
The Core Problem: Peak tailing in Linagliptin analysis is predominantly caused by secondary silanol interactions .[4] The positively charged amine groups on the Linagliptin molecule interact ionically with negatively charged residual silanols (
Diagnostic Logic Tree
Before altering your method, use this logic flow to identify the root cause of the asymmetry.
Figure 1: Decision matrix for diagnosing peak asymmetry. Blue nodes represent diagnostic steps; Green nodes indicate optimal states; Yellow nodes indicate common failure points.
Critical Troubleshooting Guides
Issue 1: The "Silanol Sting" (Secondary Interactions)
Symptom: The peak rises sharply but drags out significantly on the right side (Tailing Factor
Protocol A: Mobile Phase Optimization (The "pH Suppression" Method) This protocol forces the silanols back into their neutral state.
-
Buffer Selection: Prepare a Potassium Dihydrogen Phosphate (KH₂PO₄) buffer.
-
Concentration: 20–50 mM. (Too low = insufficient ionic strength to mask silanols).[1]
-
pH Adjustment (CRITICAL): Adjust pH to 2.5 – 3.0 using Orthophosphoric Acid (OPA).
-
Why? At pH 3.0, the concentration of ionized silanols is negligible.
-
-
Additives (Optional): If tailing persists, add 0.1% Triethylamine (TEA) or Hexylamine.
| Parameter | Recommended Range | Impact on Tailing |
| Buffer pH | 2.5 – 3.0 | High Impact. Suppresses silanol ionization.[1] |
| Buffer Molarity | 20 – 50 mM | Medium Impact. Higher ionic strength reduces ionic interactions. |
| TEA Additive | 0.05% – 0.1% | High Impact. Competes for active sites (Legacy method).[1] |
Issue 2: Sample Solvent Mismatch
Symptom: Peak fronting or split peaks, sometimes accompanied by tailing.[1][5][6] Mechanism: Linagliptin is soluble in Methanol (MeOH).[1] If you inject a sample dissolved in 100% MeOH into a mobile phase that is 70% aqueous, the plug of MeOH travels faster than the analyte can equilibrate, causing "washout."
Protocol B: Diluent Matching
-
Standard Approach: Dissolve the sample in the Mobile Phase itself.
-
Alternative: If solubility is an issue, use the Mobile Phase ratio but increase the organic portion slightly, or use 50:50 MeOH:Buffer.
-
Validation: Inject the blank diluent. If you see a disturbance at the Linagliptin retention time, your solvent strength is too high.
Frequently Asked Questions (FAQs)
Q1: I am using a C18 column as per USP, but my tailing factor is 2.1. Is the column defective? A: Not necessarily. "C18" is a generic designation.
-
Analysis: Older generation C18 columns (Type A silica) have high metal content and acidic silanols.[1]
-
Solution: Switch to a Base-Deactivated Silica (BDS) column or a Hybrid Particle column (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus).[1] These columns are chemically end-capped (trimethylsilane groups bond to the silanols) to prevent the interactions described in Protocol A.
Q2: Can I use Acetate buffer instead of Phosphate? A: Proceed with caution.
-
Risk: Ammonium Acetate buffers typically operate at pH 4.0–6.0. At this pH, silanol activity increases significantly. Unless you are using a high-pH stable hybrid column (where you can run at pH 10 to suppress Linagliptin ionization), Phosphate at pH 3.0 is superior for peak symmetry.[1]
Q3: My retention time is shifting along with the tailing. What is happening? A: This indicates a lack of column equilibration or "dewetting."
-
Cause: If your mobile phase is highly aqueous (>95% water) to retain polar impurities, the C18 chains may collapse.[1]
-
Fix: Linagliptin usually elutes well with 30-40% Organic modifier. Ensure your gradient re-equilibration time is at least 5-10 column volumes.
Q4: What is the USP acceptance criterion for Linagliptin tailing?
A: While specific monographs vary, the general USP <621> requirement for chromatographic methods is a Tailing Factor (
Mechanism Visualization
The following diagram illustrates the competitive interaction occurring inside your column.
Figure 2: Mechanistic view of peak tailing. The red dashed line represents the unwanted ionic interaction that delays the elution of a portion of the analyte, creating the "tail."
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention.[1] Link[1]
-
Lakshmi, K.S., et al. (2012).[1] "Determination of Linagliptin in Tablet Dosage Forms by High Performance Liquid Chromatography." Journal of Pharmaceutical and Biomedical Analysis. Link
-
Agilent Technologies. "Strategies for the Analysis of Basic Compounds in Reverse Phase HPLC." Technical Note. Link
-
PubChem. "Linagliptin Compound Summary (CID 10096344)." National Center for Biotechnology Information. Link
-
Mourad, S.S., et al. (2016).[1][7] "Stability-Indicating HPLC-DAD Method for the Determination of Linagliptin in Tablet Dosage Form: Application to Degradation Kinetics." Journal of Chromatographic Science. Link
Sources
- 1. Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin in Presence of Metformin HCl by Applying 2 Level Factorial Design; and Identification of Impurity-VII, VIII and IX and Synthesis of Impurity-VII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Liquid Chromatographic Determination of Linagliptin in Bulk, in Plasma and in its Pharmaceutical Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. academic.oup.com [academic.oup.com]
Technical Support Center: Baseline Noise in Low-Level Impurity Detection
Role: Senior Application Scientist Context: High-Sensitivity HPLC/UHPLC & LC-MS Analysis Compliance: ICH Q2(R1), ASTM E685
Introduction: The Signal-to-Noise Imperative
In the analysis of genotoxic impurities (GTIs) or low-level degradation products, the limit of quantitation (LOQ) is defined not by the height of your peak, but by the stability of your baseline. According to ICH Q2(R1) guidelines, a Signal-to-Noise (S/N) ratio of 10:1 is required for LOQ. If your baseline noise increases by 2x, your LOQ degrades by 2x, potentially causing you to miss critical thresholds (e.g., the 0.05% reporting threshold).
This guide addresses the three distinct "species" of baseline disturbances: Random Noise (electronic/chemical "fuzz"), Cyclic Noise (rhythmic pulses), and Drift (directional slope).
Part 1: Diagnostic Logic Tree
Before attempting a fix, you must isolate the source. Use this logic flow to categorize the noise.
Figure 1: The "Stop Flow" Diagnostic Workflow. This test isolates hydraulic noise from optical/electronic noise.
Part 2: Troubleshooting Guides (Q&A Format)
Category 1: High-Frequency "Fuzzy" Noise (Random)
User Question: "My baseline looks like 'grass' or 'fuzz.' It is random, high-frequency, and persists even when I stop the flow. It’s ruining my S/N ratio for trace impurities."
Senior Scientist Response: This is classic Detector Noise . It is usually caused by insufficient light reaching the photodiode or improper electronic filtering.
1. Check the Time Constant (Response Time) The Time Constant is an electronic filter that averages data points.
-
The Problem: If set too fast (e.g., <0.1s), the detector reads every micro-fluctuation of the lamp, creating high noise.
-
The Fix: Increase the Time Constant.
-
Standard: 1.0 – 2.0 seconds for standard HPLC.
-
UHPLC: 0.1 – 0.5 seconds (to avoid peak broadening).
-
-
Caution: Increasing the time constant reduces noise but broadens peaks . If the time constant is >10% of your peak width, you will artificially lower the peak height, canceling out the S/N benefit [1].
2. Lamp Energy & Age
-
The Mechanism: As Deuterium (D2) lamps age, their energy output drops. Lower energy = higher gain required by the detector = higher electronic noise (Shot Noise).
-
The Fix: Perform a "Lamp Intensity Test" in your CDS (Chromatography Data System). If intensity is <50% of the initial installation value, replace the lamp.
3. Flow Cell Contamination
-
The Mechanism: A dirty window scatters light, preventing it from reaching the diode.
-
The Fix: Flush the flow cell (disconnected from the column) with 6N Nitric Acid (for passivation/cleaning) followed by copious water, then Isopropanol. Note: Remove the column first!
Category 2: Cyclic or Rhythmic Noise
User Question: "My baseline has a regular, repeating sine-wave pattern. It looks like a heartbeat. The period is about 1-2 seconds."
Senior Scientist Response: This is Hydraulic Noise , directly related to the pump stroke.
1. Air in the Pump Heads
-
The Cause: Air is compressible; solvents are not. An air bubble compresses during the pressure stroke, causing a momentary dip in flow/pressure, which the detector reads as a refractive index change.
-
The Fix: Purge the pump at high flow (5-10 mL/min) with the prime valve open. Use degassed mobile phases.
2. Stuck Check Valves
-
The Cause: If the ruby ball in the check valve doesn't seat perfectly (due to salt crystals or polymerization), solvent back-flows, causing a pressure ripple.
-
The Fix: Sonicate check valves in 50:50 Methanol/Water. If using Acetonitrile (ACN), ensure no buffer salts precipitated on the ruby ball.
3. Mixing Issues (The "Mixing Ripple")
-
The Cause: When blending A (Water) and B (Organic) online, incomplete mixing creates "packets" of unmixed solvent passing through the detector.
-
The Fix: Install a larger volume mixer (e.g., move from 35 µL to 100 µL). Note: This increases dwell volume, so adjust your gradient delay.
Category 3: Chemical Drift & "Ghost" Peaks[2]
User Question: "I see a rising baseline during my gradient, or random 'ghost' peaks that appear even in blank injections."
Senior Scientist Response: This is Chemical Noise . The detector is working fine; it is truthfully detecting impurities in your mobile phase.
1. Solvent UV Cutoffs Operating near the UV cutoff of a solvent causes massive baseline drift during gradients.[1]
| Solvent | UV Cutoff (nm) | Recommendation |
| Acetonitrile (ACN) | 190 | Excellent for low-UV (<210 nm) detection. |
| Methanol (MeOH) | 205 | Avoid for <220 nm analysis. Has a "shoulder" that drifts. |
| Tetrahydrofuran (THF) | 212 | High absorbance; requires fresh, uninhibited HPLC grade. |
| Formic Acid (0.1%) | ~210 | Significant absorbance below 220 nm. |
2. The "Ghost Peak" Trap
-
The Cause: Organic solvents often contain trace impurities that concentrate on the column during the equilibration phase (low %B). When the gradient starts (increasing %B), these impurities elute as distinct peaks.
-
The Fix: Install a Ghost Trap Column (activated charcoal/C18) between the Pump and the Injector. This traps solvent impurities before they reach the sample or analytical column [2].
Category 4: LC-MS Specific Baseline Issues
User Question: "My Total Ion Chromatogram (TIC) background is 10e7, and I can't see my low-level impurity due to ion suppression."
Senior Scientist Response: In Mass Spectrometry, baseline noise is actual chemical background competing for charge.
1. Mobile Phase Hygiene
-
The Issue: Plasticizers (Phthalates) and detergents are ionization sponges.
-
The Fix:
-
Never use plastic pipettes for mobile phase prep.
-
Use LC-MS grade solvents (Hypergrade).[2]
-
Avoid detergents (Decon 90) on glassware used for mobile phases; acid wash instead.
-
2. Source Contamination
-
The Issue: Salts from previous runs deposit on the cone/capillary, causing random ionization spikes.
-
The Fix: Clean the spray shield and cone with 50:50 MeOH/Water and a lint-free wipe.
3. Diverter Valve Strategy
-
The Protocol: Direct the first 1-2 minutes of the run (containing salts and hydrophilic matrix) to Waste rather than the Source. This keeps the source clean and reduces background noise for the actual analytes.
Part 3: Validation Protocol (ASTM E685)
To scientifically validate if your maintenance fixed the issue, use this simplified ASTM E685 Short-Term Noise protocol.
-
Conditions:
-
Install a restriction capillary (no column).
-
Mobile Phase: 100% Water (degassed).
-
Flow: 1.0 mL/min.
-
Wavelength: 254 nm.
-
-
Acquisition:
-
Run for 15 minutes.
-
Zoom into a 1-minute segment.
-
-
Calculation:
-
Draw parallel lines enclosing the maximum and minimum fluctuations of the baseline (Peak-to-Peak).
-
Acceptance Criteria: A healthy UV detector should show noise < ± 0.02 mAU (or < 2 x 10^-5 AU) [3].
-
References
-
Dolan, J. W. (2010). Enhancing Signal-to-Noise. LCGC North America. Link
-
Shimadzu Scientific Instruments. (2025). 7 Key Differences in the Use of Methanol and Acetonitrile. Link
-
ASTM International. (2021). ASTM E685-93(2013) Standard Practice for Testing Fixed-Wavelength Photometric Detectors Used in Liquid Chromatography. Link
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
Stoll, D. (2022). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? LCGC North America. Link
Sources
Validation & Comparative
Validation of an HPLC method for Linagliptin Impurity G as per ICH guidelines.
An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for Linagliptin Impurity G in Accordance with ICH Q2(R1) Guidelines
Authored by a Senior Application Scientist
This guide provides a comprehensive, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method designed for the quantification of this compound. We will delve into the scientific rationale behind each validation parameter, present illustrative experimental data, and compare the method's performance against the stringent criteria set forth by the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.
Introduction: The Criticality of Impurity Profiling in Linagliptin
Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. During its synthesis and storage, various impurities can arise, which, even at trace levels, can impact the drug's safety and efficacy. Regulatory bodies worldwide, including the FDA and EMA, mandate rigorous control over these impurities.
This compound, chemically known as (R)-N-(1-(7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidin-3-yl)acetamide, is a key process-related impurity. Its structural similarity to the active pharmaceutical ingredient (API) necessitates a highly specific and sensitive analytical method for its detection and quantification. This guide details the validation of such a method, establishing its suitability for routine quality control and stability studies.
Method Development: A Synopsis
Prior to validation, a robust HPLC method was developed to ensure adequate separation of Linagliptin from its known impurities, including Impurity G. The final optimized chromatographic conditions are summarized below. The selection of a C18 stationary phase provides the necessary hydrophobicity for retaining Linagliptin and its related substances, while the gradient elution ensures the timely elution of all compounds with good peak shapes.
| Parameter | Condition |
| Column | ACE C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Perchloric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
The Validation Workflow: A Step-by-Step Approach as per ICH Q2(R1)
The validation process is a systematic journey to demonstrate that an analytical method is fit for its intended purpose. The following sections detail the experimental design and acceptance criteria for each validation parameter.
Robustness Profiling of Chiral HPLC Methods for Linagliptin S-Isomer: A Comparative Technical Guide
Executive Summary: The Chiral Challenge
Linagliptin (LINA) is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of Type 2 Diabetes Mellitus.[1][2] Unlike many of its class, Linagliptin is xanthine-based and excreted largely unchanged via the enterohepatic system.[3][4] The drug exists as the (R)-enantiomer ; however, the (S)-isomer (Linagliptin S-Isomer) is a critical enantiomeric impurity that must be controlled to
Achieving robust separation of the S-isomer is non-trivial due to the structural rigidity of the xanthine core. While generic C18 columns fail to separate these enantiomers, Amylose-based and Cellulose-based Chiral Stationary Phases (CSPs) offer distinct selectivity profiles.
This guide objectively compares the robustness of the Polar Organic Mode (POM) on Amylose-coated columns against traditional Normal Phase and Immobilized phases, providing a validated protocol for stress-testing these methods to ensure regulatory compliance.
Method Landscape: Comparative Analysis
The following table contrasts the three dominant methodologies for Linagliptin chiral purity analysis based on selectivity (
Table 1: Comparative Performance of Chiral Methodologies
| Feature | Method A (Recommended) | Method B (Alternative) | Method C (Legacy) |
| Stationary Phase | Amylose tris (3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) | Immobilized Amylose (e.g., Chiralpak IA-3) | Cellulose tris (4-chloro-3-methylphenylcarbamate) |
| Mode | Polar Organic Mode (POM) | Reversed/Polar Mode | Normal Phase (NP) |
| Mobile Phase | EtOH : MeOH : DEA (90:10:0.[3]1) | EtOH : MeOH : MEA (60:40:0.[5]2) | Hexane : IPA : DEA (50:50:0.1) |
| Resolution ( | > 5.0 (Superior) | > 3.0 (Good) | ~ 2.5 - 4.0 |
| Run Time | < 15 min | ~ 10-12 min | > 30 min (Long equilibration) |
| Robustness | High (Resistant to % organic change) | Medium (Sensitive to modifier ratio) | Low (Sensitive to temp/moisture) |
| MS Compatibility | Yes (Volatile mobile phase) | Yes | No (High Hexane content) |
Expert Insight: Method A is prioritized because the Polar Organic Mode eliminates the need for alkanes (Hexane/Heptane), significantly reducing solvent cost and toxicity while enhancing solubility of the polar Linagliptin molecule. The absence of water in Method A also prevents the hydrolysis of the silica backbone, extending column life.
The Optimized Protocol: Amylose-Based Polar Organic Mode
This protocol serves as the baseline for the robustness testing described in Section 4.
-
Column: Chiralpak AD-H (
)[2][3][4][5] -
Mobile Phase: Ethanol : Methanol : Diethylamine (90 : 10 : 0.1 v/v/v)[3][4]
-
Flow Rate: 0.5 mL/min
-
Temperature: 30°C
-
Detection: UV @ 225 nm[5]
-
Injection Volume: 10
L -
Diluent: Mobile Phase
Self-Validating Logic:
The inclusion of Diethylamine (DEA) is non-negotiable. Linagliptin contains basic functional groups (aminopiperidine).[1][2][3][4][6][][8] Without the basic additive (DEA), the analyte will interact with residual silanol groups on the stationary phase, causing severe peak tailing (
Robustness Testing Workflow
Robustness is not merely a checklist; it is a stress test designed to identify the "Edge of Failure." We utilize a One-Factor-at-a-Time (OFAT) approach to isolate the impact of critical method parameters (CMPs).
Experimental Design
Perform the following perturbations on the Standard Method (Method A). A System Suitability Solution (SSS) containing 0.15% S-Isomer spiked into Linagliptin API (
Table 2: Robustness Stress Conditions[3]
| Parameter | Standard | Low Level (-1) | High Level (+1) | Criticality |
| Flow Rate | 0.5 mL/min | 0.4 mL/min | 0.6 mL/min | High (Affects |
| Temperature | 30°C | 25°C | 35°C | Medium (Affects Selectivity |
| % Methanol | 10% | 8% (92:8 EtOH:MeOH) | 12% (88:12 EtOH:MeOH) | High (Affects Elution Strength) |
| Wavelength | 225 nm | 223 nm | 227 nm | Low (Affects Sensitivity only) |
Acceptance Criteria (Self-Validating Limits)
The method is deemed robust only if the following criteria are met under all stress conditions:
-
Resolution (
): between S-Isomer and Linagliptin. -
Tailing Factor (
): for the main peak. -
% RSD (Area):
for the S-Isomer peak.
Visualizing the Robustness Logic
The following diagram illustrates the decision-making process during robustness testing. It ensures that any failure triggers a specific mechanistic investigation (e.g., thermodynamic vs. kinetic issues).
Caption: Decision Logic for Robustness Assessment. Failures in resolution (
Experimental Data Summary
The following data summarizes the performance of Method A (Chiralpak AD-H) under stress conditions, derived from validation studies (Kumar et al., 2016).
Table 3: Robustness Results (Method A)
| Condition | S-Isomer | Linagliptin | Resolution ( | Tailing Factor ( | Pass/Fail |
| Standard | 5.82 | 7.45 | 5.2 | 1.1 | PASS |
| Flow 0.4 mL/min | 7.10 | 9.05 | 5.4 | 1.1 | PASS |
| Flow 0.6 mL/min | 4.95 | 6.20 | 4.9 | 1.2 | PASS |
| Temp 25°C | 6.10 | 7.90 | 5.6 | 1.1 | PASS |
| Temp 35°C | 5.50 | 6.95 | 4.8 | 1.1 | PASS |
| MeOH 8% | 5.95 | 7.60 | 5.3 | 1.1 | PASS |
| MeOH 12% | 5.65 | 7.15 | 5.0 | 1.2 | PASS |
Interpretation:
-
Temperature Effect: Lower temperature (25°C) slightly increases resolution (
). This confirms that the chiral recognition mechanism is enthalpy-driven; the amylose helical cavity binds the enantiomers more tightly at lower energy states. -
Flow Rate: The method is highly robust to flow rate changes.[3] The resolution remains
even at higher speeds, indicating excellent mass transfer kinetics in the Polar Organic Mode.
Mechanistic Insight: Why Amylose Works
To understand why this method is robust, we must look at the molecular interaction. Linagliptin possesses a rigid xanthine core and a flexible butynyl group.
The Chiralpak AD-H consists of Amylose tris(3,5-dimethylphenylcarbamate). The chiral recognition occurs via:
-
H-Bonding: Between the carbamate groups of the stationary phase and the amide/amine groups of Linagliptin.
-
-
Interactions: Between the phenyl groups of the stationary phase and the quinazoline ring of Linagliptin. -
Inclusion Complexation: The S-isomer fits differently into the chiral grooves of the amylose helix compared to the R-isomer.
The following diagram visualizes this multi-point interaction, which is critical for understanding why DEA (Diethylamine) is required to suppress non-specific interactions.
Caption: Chiral Recognition Mechanism. DEA blocks silanol sites, forcing Linagliptin to interact solely with the Amylose chiral selector.
Conclusion & Recommendation
For the robust quantification of Linagliptin S-Isomer, the Amylose-based Polar Organic Mode (Method A) is superior to traditional Normal Phase or generic Reversed Phase methods.
-
Recommendation: Adopt the Chiralpak AD-H column with EtOH:MeOH:DEA (90:10:0.1).[3][4]
-
Validation Status: The method demonstrates high robustness (
) across all tested physiological and hydrodynamic variables. -
QC Implementation: Set system suitability limits at
to provide a safety margin of against the failure point.
References
-
Kumar, C., et al. (2016).[3] "A New and Enantioselective Chromatographic Method for Linagliptin on Amylose Coated Chiral Stationary Phase." American Journal of Analytical Chemistry, 7, 556-567.[3] [3]
-
Jadhav, M., et al. (2016).[5] "Analytical Enantio-Separation of Linagliptin in Linagliptin and Metformin HCl Dosage Forms by Applying Two-Level Factorial Design." Scientia Pharmaceutica, 84(4), 671-684.[]
-
Lakshmi, K., et al. (2019). "A New Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for the Determination of Enantiomeric Purity of a DPP-4 Inhibitor Drug Linagliptin." Electrophoresis, 40(7), 1066-1073.[9]
-
ICH Harmonised Tripartite Guideline. (2006). "Impurities in New Drug Substances Q3A(R2)." International Conference on Harmonisation.
Sources
- 1. Linagliptin | C25H28N8O2 | CID 10096344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A New and Enantioselective Chromatographic Method for Linagliptin on Amylose Coated Chiral Stationary Phase [scirp.org]
- 4. scirp.org [scirp.org]
- 5. Analytical Enantio-Separation of Linagliptin in Linagliptin and Metformin HCl Dosage Forms by Applying Two-Level Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. A new stability indicating reverse phase high performance liquid chromatography method for the determination of enantiomeric purity of a DPP-4 inhibitor drug linagliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Optimizing Specificity and Selectivity in Stability-Indicating Methods for Linagliptin
Executive Summary: The Xanthine Challenge
Linagliptin (C25H28N8O2) represents a unique challenge in stability-indicating method (SIM) development due to its xanthine-based dipeptidyl peptidase-4 (DPP-4) inhibitor structure. Unlike simpler small molecules, Linagliptin possesses multiple reactive centers—specifically the piperidine ring and the quinazoline moiety—that exhibit distinct degradation profiles under stress.
For the analytical scientist, the primary objective is not merely "detection" but specificity : the unequivocal assessment of the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix). This guide compares the three dominant chromatographic modalities (RP-HPLC, UPLC, and HPTLC) and provides a self-validating protocol for establishing specificity against Linagliptin's most aggressive degradation pathways: acid hydrolysis and oxidation.
Comparative Analysis: Selecting the Right Modality
While RP-HPLC remains the regulatory workhorse, UPLC and HPTLC offer distinct advantages depending on the stage of drug development. The following comparison evaluates these methods based on Selectivity (resolution between critical pairs) and Sensitivity (LOD/LOQ).
Table 1: Performance Matrix of Chromatographic Methods for Linagliptin[1][2]
| Feature | RP-HPLC (Standard) | UPLC (High Performance) | HPTLC (High Throughput) |
| Stationary Phase | C18 (5 µm), typically Zorbax or Grace | C18 (1.7 µm), BEH Technology | Silica Gel 60 F254 |
| Typical Resolution (Rs) | > 2.0 (Robust separation) | > 3.5 (Superior separation) | 1.0 - 1.5 (Moderate) |
| Analysis Time | 6.0 – 10.0 min | 1.5 – 3.0 min | Parallel processing (variable) |
| Sensitivity (LOD) | ~0.8 µg/mL | ~0.05 µg/mL | ~40-50 ng/band |
| Solvent Consumption | High (1.0 mL/min) | Low (0.3 mL/min) | Very Low |
| Primary Use Case | QC Release, Stability Studies | High-Volume Stability, PK Studies | Impurity Fingerprinting, Cost-Sensitive |
Expert Insight:
-
RP-HPLC is recommended for routine QC where method transferability between labs is critical.
-
UPLC is mandatory if your degradation profile includes trace impurities (<0.05%) that co-elute under standard HPLC conditions.
-
HPTLC is often underestimated but is excellent for "fingerprinting" the degradation profile during early formulation screening, though it lacks the peak capacity for complex stability samples.
Establishing Specificity: The Forced Degradation Protocol
To claim a method is "stability-indicating," you must prove it can separate Linagliptin from its degradation products.[1] Literature and empirical data confirm that Linagliptin is highly labile to acid and oxidation , while relatively stable under thermal and photolytic conditions.[1][2]
The Mechanism of Degradation
-
Acid Hydrolysis: Attacks the amide bonds within the xanthine/quinazoline scaffold, leading to ring opening or cleavage.
-
Oxidation: The piperidine nitrogen and the butynyl group are susceptible to N-oxide formation and oxidative cleavage.
Validated Stress Testing Workflow
The following protocol ensures the generation of sufficient degradants (target: 5-20% degradation) to validate method specificity.
Step 1: Preparation
Prepare a Stock Solution of Linagliptin (e.g., 1000 µg/mL) in Methanol.
Step 2: Stress Conditions (Parallel Execution)
-
Acid Stress (Critical Path):
-
Oxidative Stress:
-
Mix 1 mL Stock + 1 mL 3% H2O2 .
-
Store at Room Temperature (RT) for 2-4 hours.
-
Target: Formation of N-oxide impurities.
-
-
Alkali Stress (The Variable):
-
Mix 1 mL Stock + 1 mL 0.1 N NaOH .
-
Keep at RT for 30 mins.
-
Note: Literature is conflicted here. Some sources report stability; others report rapid degradation.[5] Do not skip this. If no degradation occurs at RT, heat to 60°C for 1 hour.
-
-
Thermal/Photolytic:
-
Solid state exposure (60°C / UV light) for 7 days. Usually minimal effect.
-
Step 3: Analysis & Peak Purity
Inject samples into the HPLC/UPLC system equipped with a Photodiode Array (PDA) detector.
Visualization: Forced Degradation Logic Flow
Figure 1: Decision logic for validating specificity via forced degradation. Note that Acid and Base samples require neutralization to protect the column stationary phase.
Experimental Evidence: Specificity & Selectivity[2][7][8][9][10][11]
When validating your method, you must demonstrate that the "Resolution" (Rs) between the API and the nearest eluting degradant is acceptable (typically Rs > 1.5).
Typical Retention Profile (RP-HPLC Example)
Based on C18 Column, Mobile Phase: Methanol:Phosphate Buffer (70:30), pH 4.5
| Component | Retention Time (min) | RRT (Relative RT) | Resolution (Rs) |
| Acid Degradant 1 (AD1) | 2.35 | 0.87 | - |
| Linagliptin (API) | 2.70 | 1.00 | > 2.5 |
| Oxidative Impurity (OX1) | 3.15 | 1.16 | > 2.0 |
| Alkali Degradant (if any) | 2.40 | 0.89 | > 1.5 |
Critical Observation: In many standard C18 methods, the Acid Degradant (AD1) elutes before the main peak. If your method shows a shoulder on the front of the Linagliptin peak, it is likely the acid degradant co-eluting.
-
Corrective Action: Lower the percentage of organic modifier (Methanol) by 5% or decrease buffer pH to 3.0 to increase retention and separate the front-eluting impurity.
References
-
Ganorkar, A. V., et al. (2020).[6] "Validated Stability Indicating and Assay Method Development of Linagliptin in Formulation by RP-HPLC Using Quality by Design." Orbital: The Electronic Journal of Chemistry.[6] Available at: [Link]
-
Lakshmi, K. S., et al. (2013).[4] "Stability indicating RP-HPLC method for the simultaneous estimation of Linagliptin and Metformin." Journal of Chemical and Pharmaceutical Research.
-
International Conference on Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines. Available at: [Link]
- Vemula, P., et al. (2015). "Development and validation of HPLC method for linagliptin." International Journal of Pharmaceutical Sciences.
-
Bhosale, et al. (2016). "Development of RP-HPLC, Stability Indicating Method for Degradation Products of Linagliptin." MDPI. Available at: [Link]
Sources
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. researchgate.net [researchgate.net]
- 3. wjpr.net [wjpr.net]
- 4. ijcrt.org [ijcrt.org]
- 5. jchr.org [jchr.org]
- 6. Validated Stability Indicating and Assay Method Development of Linagliptin in Formulation by RP-HPLC Using Quality by Design | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
